molecular formula C13H19N3O B11726429 3-[(1E)-1-(diethylamino)ethylidene]-1-phenylurea

3-[(1E)-1-(diethylamino)ethylidene]-1-phenylurea

Cat. No.: B11726429
M. Wt: 233.31 g/mol
InChI Key: MCXSTNNYTDQGHX-UHFFFAOYSA-N
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Description

3-[(1E)-1-(diethylamino)ethylidene]-1-phenylurea is a chemical compound with the molecular formula C12H18N2O It is known for its unique structure, which includes a diethylamino group and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1E)-1-(diethylamino)ethylidene]-1-phenylurea typically involves the reaction of diethylamine with an appropriate aldehyde or ketone, followed by the addition of phenyl isocyanate. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(1E)-1-(diethylamino)ethylidene]-1-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-[(1E)-1-(diethylamino)ethylidene]-1-phenylurea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(1E)-1-(diethylamino)ethylidene]-1-phenylurea involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes or receptors, modulating their activity. The phenylurea moiety may also play a role in binding to proteins or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-1-phenylurea: Similar structure but lacks the ethylidene group.

    1-Phenyl-3-(diethylamino)urea: Similar but with different positioning of functional groups.

    N,N-Diethyl-N’-phenylurea: Another structurally related compound with variations in the urea moiety.

Uniqueness

3-[(1E)-1-(diethylamino)ethylidene]-1-phenylurea is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

1-[1-(diethylamino)ethylidene]-3-phenylurea

InChI

InChI=1S/C13H19N3O/c1-4-16(5-2)11(3)14-13(17)15-12-9-7-6-8-10-12/h6-10H,4-5H2,1-3H3,(H,15,17)

InChI Key

MCXSTNNYTDQGHX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=NC(=O)NC1=CC=CC=C1)C

Origin of Product

United States

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